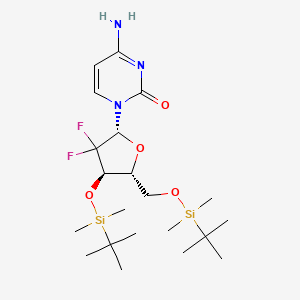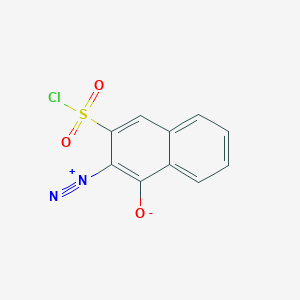
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride: is a diazo compound that is widely used in organic synthesis and photochemistry. It is known for its ability to form reactive intermediates, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C10H5ClN2O3S and a molecular weight of 268.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride typically involves the diazotization of 3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride. This process is carried out by treating the sulphonyl chloride with sodium nitrite in the presence of hydrochloric acid at low temperatures. The reaction conditions must be carefully controlled to prevent the decomposition of the diazo compound .
Industrial Production Methods: In an industrial setting, the production of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a batch reactor, and the product is purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The diazo group in 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride can undergo nucleophilic substitution reactions, where the diazo group is replaced by a nucleophile.
Photochemical Reactions: The compound is highly reactive under UV light, leading to the formation of reactive intermediates that can participate in various photochemical reactions.
Cycloaddition Reactions: The diazo group can also participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
UV Light: For photochemical reactions.
Catalysts: Such as copper or palladium catalysts for cycloaddition reactions.
Major Products Formed:
Substituted Naphthalenes: From nucleophilic substitution.
Reactive Intermediates: From photochemical reactions.
Cyclic Compounds: From cycloaddition reactions.
Scientific Research Applications
Chemistry: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used as a reagent in organic synthesis for the preparation of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: The compound is used in the development of photoaffinity labels, which are used to study protein-ligand interactions. It is also used in the synthesis of biologically active compounds and pharmaceuticals .
Industry: In the industrial sector, 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of photolithographic materials for the semiconductor industry .
Mechanism of Action
The mechanism of action of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with various substrates, leading to the formation of new chemical bonds. The diazo group is highly reactive and can participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonyl chloride
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride
Uniqueness: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is unique due to its specific reactivity under UV light and its ability to form a wide range of reactive intermediates. This makes it particularly valuable in photochemistry and the development of photoaffinity labels .
Properties
CAS No. |
36443-15-9 |
|---|---|
Molecular Formula |
C10H5ClN2O3S |
Molecular Weight |
268.68 g/mol |
IUPAC Name |
3-chlorosulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H |
InChI Key |
GCTNRXMQYRFTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
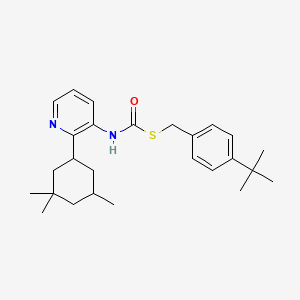
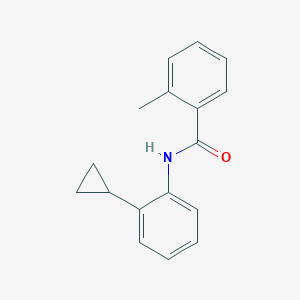
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)

![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)


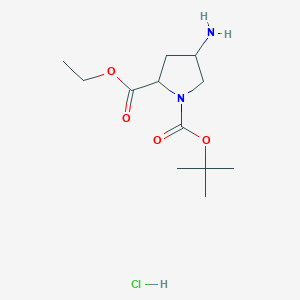
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
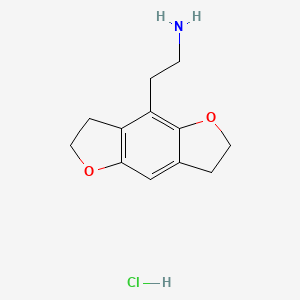

![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
